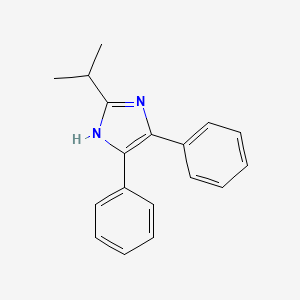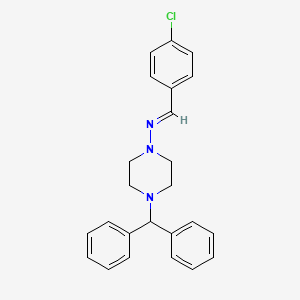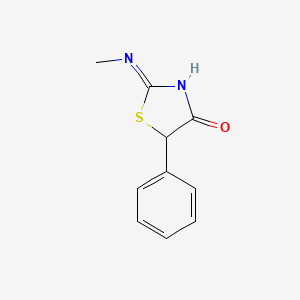
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of a substituted benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture under reflux and using solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms
Applications De Recherche Scientifique
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential pharmacological properties, it is explored as a lead compound in drug discovery and development.
Industry: The compound finds applications in the production of dyes, pigments, and other materials due to its unique chemical structure
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be compared with other thiazole derivatives such as:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: Another thiazole-based drug used to treat certain types of leukemia.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to distinct biological activities and applications.
Propriétés
Numéro CAS |
2933-32-6 |
|---|---|
Formule moléculaire |
C10H10N2OS |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-methylimino-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-10-12-9(13)8(14-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12,13) |
Clé InChI |
MATCTTRKYAFCOX-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NC(=O)C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


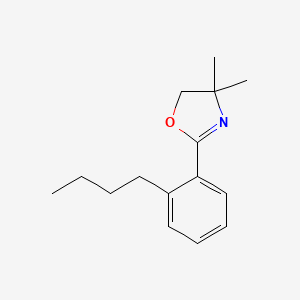
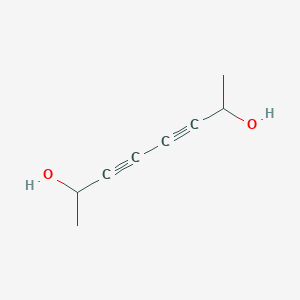
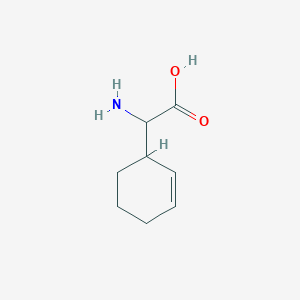
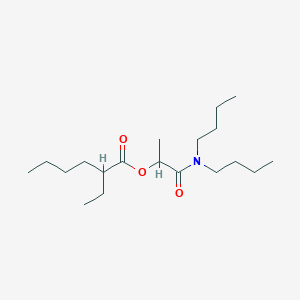


![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
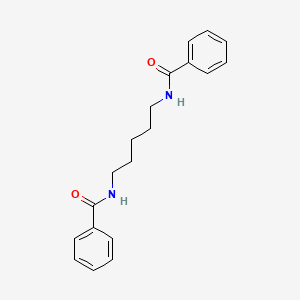
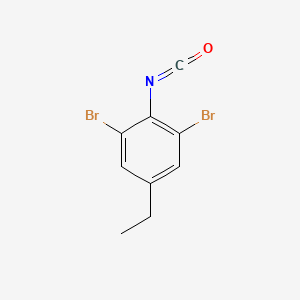
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
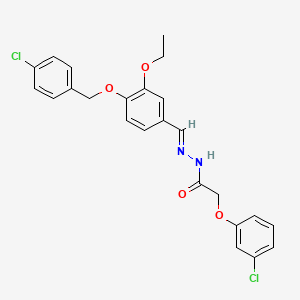
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
